molecular formula C8H8INO B034736 N-(2-Iodophenyl)acetamide CAS No. 19591-17-4

N-(2-Iodophenyl)acetamide

Cat. No. B034736
CAS RN: 19591-17-4
M. Wt: 261.06 g/mol
InChI Key: BCJOKHQYEDXBSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-Iodophenyl)acetamide is synthesized through various methods, depending on the desired yield, purity, and specific structural requirements. A common approach involves the reaction of appropriate aniline derivatives with acetic anhydrides or similar acylating agents. The process may include steps like acetylation, esterification, and ester interchange, and can be facilitated by catalysts or specific reaction conditions (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of N-(2-Iodophenyl)acetamide is characterized by specific bond angles and distances, typically determined using techniques like X-ray diffraction. This analysis provides valuable information on the conformation and spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. For instance, the crystal structure of related compounds has been studied to understand the intermolecular interactions and hydrogen bonding patterns (Narayana et al., 2016).

Chemical Reactions and Properties

N-(2-Iodophenyl)acetamide participates in various chemical reactions, leveraging its acetamide group and the iodine atom's reactivity. It can undergo reactions like acylation, arylation, and others, depending on the reaction conditions and the presence of catalysts or other reagents (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of N-(2-Iodophenyl)acetamide, such as melting point, solubility, and crystalline structure, are crucial for its application in various fields. These properties are influenced by its molecular structure and can be determined through experimental methods like melting point determination, solubility testing, and crystalline analysis (Zhong-cheng & Wan-yin, 2002).

Chemical Properties Analysis

N-(2-Iodophenyl)acetamide's chemical properties, including its reactivity, stability, and interactions with other chemicals, are determined by its functional groups and molecular structure. These properties are essential for its application in synthesis and pharmaceutical research (Reddy et al., 2017).

Scientific Research Applications

  • Opioid Kappa Agonists : N-[2-(1-pyrrolidinyl)ethyl]acetamides, a related compound, has shown potential as a potent and selective opioid kappa agonist, which could be used clinically for treating opioid-related pain (Barlow et al., 1991).

  • Anticancer Activity : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another derivative, has demonstrated promising anticancer activity and targets the VEGFr receptor (Sharma et al., 2018).

  • Anti-Arthritic Properties : N-(2-hydroxy phenyl) acetamide has shown anti-arthritic properties by reducing inflammation and oxidative stress in adjuvant-induced arthritis rats (Jawed et al., 2010).

  • Pharmaceutical Applications : Silylated derivatives of N-(2-hydroxyphenyl)acetamide, like N-(2-(trimethylsilyloxy)phenyl)acetamide, have shown structures promising for pharmaceutical applications (Nikonov et al., 2016).

  • Synthesis for Drug Development : N-2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl-acetamide has been successfully synthesized, showing potential for drug development (Durgadas et al., 2013).

  • Nonlinear Optical Properties : Organic crystals including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide exhibit nonlinear optical properties, suitable for photonic applications (Castro et al., 2017).

  • Potential Therapeutic Agent : A derivative, 2-(substituted phenoxy) acetamide, has shown anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani et al., 2014).

properties

IUPAC Name

N-(2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOKHQYEDXBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173251
Record name Acetamide, N-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Iodophenyl)acetamide

CAS RN

19591-17-4
Record name N-(2-Iodophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19591-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-iodophenyl)-
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Record name 19591-17-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Iodoaniline (1.00 g, 4.56 mmol) was dissolved in pyridine (5 mL) and cooled to 0° C. After acetyl chloride (314 μL, 5.94 mmol) was added, the reaction was stirred at 0° C. for 1 hour and then at room temperature for 2 hours. The reaction was diluted with 1 N HCl and extracted with ether. The organic layer was dried (MgSO4) and concentrated to give the desired acetamide (assumed quantitative), which was used in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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